2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide
Description
The compound 2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide is a Schiff base derivative featuring a furan-3-carbohydrazide backbone substituted with a 2-hydroxyphenyl group at position 2 and a 4-nitrophenyl methylidene moiety at the hydrazide nitrogen. Its structure (Fig. 1) is characterized by an (E)-configuration at the N=C bond, critical for π-conjugation and intramolecular charge transfer properties .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c22-16-4-2-1-3-14(16)17-15(9-10-26-17)18(23)20-19-11-12-5-7-13(8-6-12)21(24)25/h1-11,22H,(H,20,23)/b19-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNNQQKPIMYLQR-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=C(C=CO2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide typically involves a multi-step process:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazide group: This step involves the reaction of the furan derivative with hydrazine or its derivatives.
Condensation reaction: The final step involves the condensation of the hydrazide with 4-nitrobenzaldehyde under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research has shown that derivatives of this compound exhibit significant anticancer activities. For instance, studies have demonstrated its effects on various cancer cell lines:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| 2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide | HepG2 (liver cancer) | 35.01% |
| Doxorubicin | HepG2 | 0.62% |
These results indicate that the compound can induce apoptosis and inhibit cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The results from various studies indicate its efficacy against common pathogens:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| 2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide | E. coli | 10.5 mm | 280 μg/mL |
| 2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide | S. aureus | 13 mm | 265 μg/mL |
These findings support the potential use of the compound in developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- A study demonstrated that the compound significantly reduced tumor size in animal models when administered alongside conventional chemotherapy agents.
- Another investigation focused on its antimicrobial properties, showing effectiveness against multi-drug resistant strains of bacteria, which are increasingly problematic in clinical environments.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyphenyl)-N’-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxy and nitro groups can participate in hydrogen bonding or electrostatic interactions with biological targets.
Materials Science: The electronic properties of the furan ring and the substituents can influence the compound’s behavior in electronic devices or as a sensor.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
Hydrogen Bonding : Intramolecular O–H···N=C bonds stabilize the planar structure, critical for crystallinity and material applications .
Biological Potential: Structural similarities to IIc suggest untapped anti-microbial or anticancer properties warranting further study .
Biological Activity
The compound 2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a furan ring, a hydroxyphenyl group, and a nitrophenyl moiety, which contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, revealing its potential in several areas:
Antibacterial Activity
Research has demonstrated that derivatives similar to 2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide exhibit significant antibacterial properties. For instance, compounds with similar structural features have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 100 mg/mL against various bacterial strains, including Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
These findings suggest that the compound's structural attributes enhance its interaction with bacterial cell membranes or target sites.
Antifungal Activity
The compound also exhibits antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for antifungal activity have been reported as follows:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
These results indicate that the compound could serve as a promising lead in antifungal drug development .
Anticancer Activity
Recent studies have suggested that hydrazone derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with cellular pathways involved in apoptosis and cell cycle regulation.
In vitro studies showed that the compound had low cytotoxicity with CC50 values exceeding 100 μM in Vero and MDCK cells, indicating a favorable safety profile while maintaining efficacy against cancer cells .
Case Studies
- Study on Antibacterial Efficacy : A study assessing the antibacterial activity of hydrazone derivatives found that modifications in the phenyl ring significantly influenced antibacterial potency. The introduction of electron-donating groups enhanced activity against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity Investigation : Another study evaluated the antifungal properties of structurally related compounds, revealing that specific substitutions on the phenyl ring led to increased inhibition zones against Candida albicans.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of hydroxy and nitro groups on the phenyl rings plays a crucial role in enhancing biological activity. Electron-withdrawing groups such as nitro increase the electrophilicity of the molecule, facilitating interactions with biological targets .
Q & A
Q. What are the optimal synthetic routes for preparing 2-(2-hydroxyphenyl)-N'-[(1E)-(4-nitrophenyl)methylidene]furan-3-carbohydrazide?
- Methodological Answer : The compound is synthesized via a condensation reaction between 2-(2-hydroxyphenyl)furan-3-carbohydrazide and 4-nitrobenzaldehyde under acidic or catalytic conditions. Key steps include:
- Reagent Purification : Pre-purify reactants using column chromatography to minimize side reactions.
- Catalyst Selection : Use glacial acetic acid or p-toluenesulfonic acid (PTSA) to facilitate Schiff base formation .
- Reaction Monitoring : Track progress via TLC or HPLC to ensure completion (typical reaction time: 6–12 hours at 60–80°C).
Post-synthesis, recrystallization in ethanol or methanol yields pure product (reported yields: 65–85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : A multi-technique approach is required:
- X-ray Crystallography : Resolves molecular geometry and confirms the E-configuration of the hydrazone bond. Disordered solvent molecules (e.g., DMF) in the lattice must be accounted for during refinement .
- FT-IR : Identifies key functional groups (e.g., ν(N–H) at 3200–3300 cm⁻¹, ν(C=O) at 1650–1680 cm⁻¹, ν(NO₂) at 1520 cm⁻¹) .
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., para-substituted nitro group at δ 8.2–8.4 ppm), while ¹³C NMR confirms carbonyl and nitrophenyl carbons .
Q. How does the 4-nitrophenyl group influence the compound’s reactivity?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing electrophilicity at the hydrazone bond. This facilitates:
- Nucleophilic Additions : Reacts with amines or thiols at the imine site.
- Photochemical Activity : Nitro groups enable UV-triggered isomerization, useful in photodynamic studies .
Reactivity can be modulated by varying solvent polarity (e.g., DMSO accelerates charge-transfer interactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between studies?
- Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Strategies include:
- Variable-Temperature NMR : Identifies tautomeric equilibria (e.g., keto-enol shifts) by analyzing signal coalescence at elevated temperatures .
- Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-311+G(d,p)) to confirm dominant tautomers .
- Crystallographic Replication : Reproduce single-crystal studies under controlled humidity to rule out solvent-induced polymorphism .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding:
- Target Selection : Prioritize receptors with nitro group affinity (e.g., NADPH oxidase, cytochrome P450) .
- Parameterization : Assign partial charges using the AM1-BCC method for accurate ligand-receptor interaction energy calculations .
Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Q. How to design bioactivity assays that account for structural tautomerism?
- Methodological Answer : Tautomerism (e.g., hydrazone ⇌ azo forms) affects bioactivity. Mitigate this by:
- pH Control : Conduct assays at physiological pH (7.4) to stabilize the dominant tautomer.
- Isotopic Labeling : Use ¹⁵N-labeled compounds in NMR-based binding studies to track tautomer-specific interactions .
- Crystallographic Snapshots : Co-crystallize the compound with target enzymes to capture active tautomeric forms .
Q. What strategies enable regioselective modification of the furan ring?
- Methodological Answer : Direct functionalization of the electron-rich furan requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
